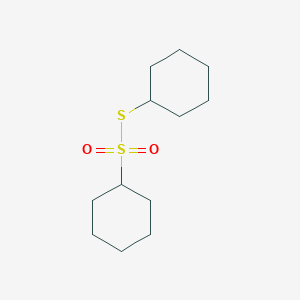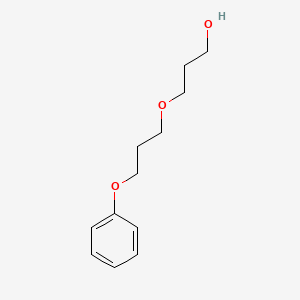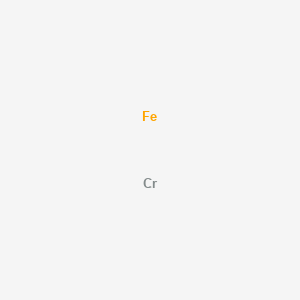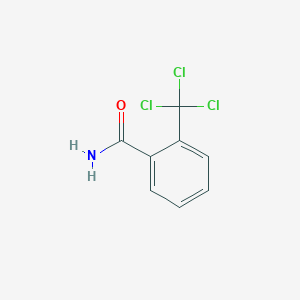
1,1,2,4-Tetrachlorobut-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,4-Tetrachlorobut-1-en-3-yne is an organic compound with the molecular formula C₄Cl₄ It is a chlorinated derivative of buten-3-yne, characterized by the presence of four chlorine atoms attached to the carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobut-1-en-3-yne can be synthesized through the chlorination of buten-3-yne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the buten-3-yne molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over buten-3-yne in a reactor vessel, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,4-Tetrachlorobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated derivatives of buten-3-yne.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,1,2,4-Tetrachlorobut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,4-Tetrachlorobut-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: Another chlorinated organic compound with similar properties.
1,2,2,4-Tetrachlorobutane: Shares structural similarities but differs in the position of chlorine atoms.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: A fluorinated and chlorinated derivative with distinct chemical behavior.
Uniqueness
1,1,2,4-Tetrachlorobut-1-en-3-yne is unique due to its specific arrangement of chlorine atoms and the presence of a triple bond in its structure
Propiedades
Número CAS |
5658-91-3 |
|---|---|
Fórmula molecular |
C4Cl4 |
Peso molecular |
189.8 g/mol |
Nombre IUPAC |
1,1,2,4-tetrachlorobut-1-en-3-yne |
InChI |
InChI=1S/C4Cl4/c5-2-1-3(6)4(7)8 |
Clave InChI |
YOKYQLFAWHTQRR-UHFFFAOYSA-N |
SMILES canónico |
C(#CCl)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)

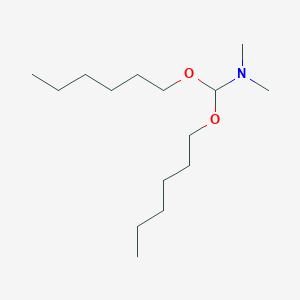
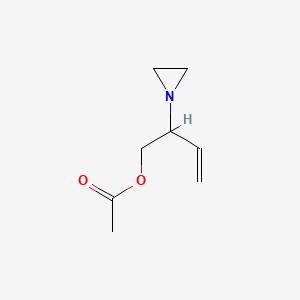
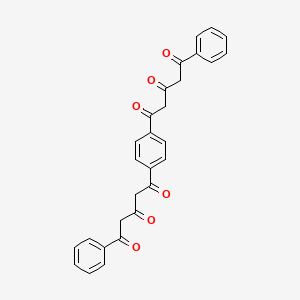
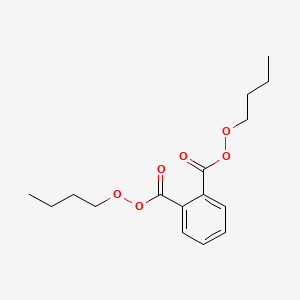

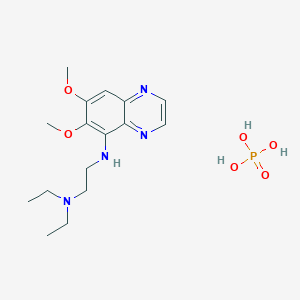
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
